molecular formula C12H11NO B1443274 1-(Isoquinolin-5-YL)propan-1-one CAS No. 1053656-01-1

1-(Isoquinolin-5-YL)propan-1-one

Cat. No. B1443274
M. Wt: 185.22 g/mol
InChI Key: KXAHLCOLHKNWHG-UHFFFAOYSA-N
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Description

“1-(Isoquinolin-5-YL)propan-1-one” is a chemical compound with the molecular formula C12H11NO . Its molecular weight is 185.22 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(Isoquinolin-5-YL)propan-1-one” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The exact mass of the compound is 185.084063974 .

Scientific Research Applications

Synthetic Applications and Biological Activities

Isoquinoline Alkaloids and Anti-TMV Activity : Research has identified new isoquinoline alkaloids derived from the whole plants of Thalictrum glandulosissimum. These compounds, including derivatives closely related to 1-(Isoquinolin-5-yl)propan-1-one, demonstrated weak anti-tobacco mosaic virus (anti-TMV) activity, indicating their potential as bioactive molecules in plant protection (Hu et al., 2020).

Smooth Muscle Relaxant Activity : Another study focused on isoquinoline precursors' synthesis and their biological evaluation, particularly their effects on smooth muscle (SM) relaxation. These studies are essential for understanding the potential therapeutic applications of these compounds in treating conditions associated with smooth muscle dysfunction (Milusheva et al., 2022).

Hybrid Compounds Synthesis : A novel approach led to the synthesis of a hybrid compound involving 1,2,3,4-tetrahydroquinoline and ibuprofen derivatives. This research underscores the versatility of isoquinoline derivatives in creating molecules with potential antioxidant and anti-inflammatory properties (Manolov et al., 2022).

Inhibitory Activity Evaluation : The exploration of 1-(isoquinolin-1-yl)guanidine derivatives through a silver triflate-catalyzed reaction highlighted the potential of such compounds as inhibitors for specific biological targets, showcasing the isoquinoline scaffold's utility in drug discovery (Wang et al., 2011).

properties

IUPAC Name

1-isoquinolin-5-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHLCOLHKNWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695108
Record name 1-(Isoquinolin-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Isoquinolin-5-YL)propan-1-one

CAS RN

1053656-01-1
Record name 1-(Isoquinolin-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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